6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, also known as 6-FPB, is a heterocyclic compound containing both a piperidine and benzimidazole ring system. It is an important chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 6-FPB has a wide range of applications in the medical and scientific fields due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Antihistamine Reactivity Studies
6-Fluoro-2-piperidin-4-yl-1H-benzimidazole derivatives like astemizole have been studied for their potential effects on the ability to drive and safely operate machinery under double-blind conditions. These studies utilized psychometrical methods and focused on factors like activation level (objective tiredness), subjective feeling of tiredness, concentration, and reactivity. It was found that there was no difference in performance between astemizole (an antihistamine with a similar structure) and placebo in terms of concentration and reactivity, highlighting the antihistamine's minimal impairment on these cognitive functions (Moser, Gerdes, Bückmann, & Hopmann, 1983).
Metabolism and Pharmacokinetics
Compounds related to this compound, like SB-649868, have been studied for their metabolism and pharmacokinetics. These studies are crucial for understanding the drug's disposition, metabolite profiling, and characterizing potential metabolites. For instance, SB-649868, an orexin 1 and 2 receptor antagonist, exhibited almost complete elimination over a 9-day period, primarily via feces. Detailed metabolite analysis revealed the principal route of metabolism and the major metabolites involved, providing insight into the drug's pharmacokinetics and metabolism (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Preclinical Pharmacology
Studies have also delved into the preclinical pharmacology of related compounds, like CERC‐301, which is a selective N‐methyl‐D‐aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. These studies aimed to develop a translational approach based on receptor occupancy to guide dose selection in clinical trials. The pharmacodynamic and pharmacokinetic properties characterized in these studies provide a foundation for understanding the drug's efficacy and safety profile in humans (Garner et al., 2015).
Diagnostic and Therapeutic Applications
Compounds structurally similar to this compound have been used in diagnostic and therapeutic settings, such as in the treatment and follow-up of alveolar echinococcosis (AE) using benzimidazole therapy. The use of F-18-fluorodeoxyglucose (FDG) in positron emission tomography (PET) to assess the therapeutic efficacy of benzimidazoles in patients with non-resectable AE has been a significant area of study. These studies have highlighted the potential of FDG-PET in differentiating AE from other conditions and in monitoring the response to therapy, providing valuable insights into the treatment and management of AE (Stumpe et al., 2007).
Wirkmechanismus
While the specific mechanism of action for 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is not mentioned in the search results, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This suggests that this compound may have similar interactions.
Eigenschaften
IUPAC Name |
6-fluoro-2-piperidin-4-yl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXWQIBLHVTQQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621760 |
Source
|
Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
295790-49-7 |
Source
|
Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.